Oxecane-2,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
oxecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAGLQVRUZWQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-28-1 | |
| Record name | 2,10-Oxecanedione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20430744 | |
| Record name | Oxecane-2,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4196-95-6 | |
| Record name | Oxecane-2,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diacid Derivatives
The most well-documented synthesis of oxecane-2,10-dione involves the cyclization of nonanedioic acid (azelaic acid) derivatives. Mimouni et al. (2014) achieved an 88% yield by converting nonanedioic acid to its diacid chloride using thionyl chloride (SOCl₂) in ethanol under inert argon atmosphere. The diacid chloride undergoes intramolecular cyclization under high-dilution conditions to form the macrocyclic diketone.
Reaction Conditions
- Step 1 (Chlorination): Nonanedioic acid (15.6 mmol) reacts with SOCl₂ (2 equiv.) in ethanol at 0°C, gradually warming to room temperature over 24 hours.
- Step 2 (Cyclization): The resultant diacid chloride is neutralized with saturated NaHCO₃, extracted into ethyl acetate, and purified via evaporation. Cyclization proceeds spontaneously under reduced pressure (0.49 mbar) at 40°C.
Characterization Data
- Yield: 88%
- Melting Point: 58–59°C
- IR (cm⁻¹): 2920 (C–H), 1810 and 1740 (C=O), 1211 (C–O).
- ¹H NMR (CDCl₃): δ 2.16 (m, 4H, H₂/H₈), 1.32 (m, 4H, H₃/H₇), 1.05 (m, 6H, H₄/H₅/H₆).
- ¹³C NMR (CDCl₃): δ 168.6 (C=O), 33.7 (C₂/C₈), 27.6 (C₃/C₇), 27.3 (C₄/C₆), 22.9 (C₅).
This method’s efficiency stems from the high electrophilicity of the diacid chloride, which facilitates nucleophilic acyl substitution and ring closure. The symmetrical NMR signals confirm the compound’s macrocyclic structure with equivalent carbonyl and methylene groups.
Oxidative Cyclization of Diols
Recent advances in Oxone-mediated oxidation offer a potential route for converting 1,9-nonanediol to this compound. While direct evidence is lacking, PMC studies demonstrate Oxone’s efficacy in oxidizing vicinal diols to diketones via radical intermediates.
Proposed Mechanism
- Oxidation: Oxone (2KHSO₅·KHSO₄·K₂SO₄) generates sulfate radicals (SO₄·⁻), which abstract hydrogen from the diol to form a diradical.
- Cyclization: The diradical undergoes intramolecular coupling, followed by further oxidation to the diketone.
Advantages
- Atom Economy: Avoids stoichiometric reagents like SOCl₂.
- Sustainability: Water serves as a co-solvent, reducing organic waste.
Ring-Closing Metathesis (RCM)
Though untested for this compound, RCM using Grubbs catalysts could theoretically assemble the macrocycle from α,ω-dienes. For example, 1,9-decadiene-2,10-dione might undergo metathesis to form the 10-membered ring.
Hypothetical Protocol
- Substrate: 1,9-Decadiene-2,10-dione.
- Catalyst: Grubbs 2nd-generation catalyst (5 mol%).
- Conditions: Reflux in dichloromethane (DCM) under nitrogen.
Limitations
- Substrate Availability: The precursor requires multi-step synthesis.
- Cost: Grubbs catalysts are prohibitively expensive for large-scale applications.
Comparative Analysis of Methods
The diacid cyclization method remains superior due to its high yield and scalability, despite reliance on SOCl₂. Emerging oxidative strategies, however, promise greener alternatives.
Industrial-Scale Considerations
Large-scale production of this compound requires:
Chemical Reactions Analysis
Types of Reactions
Oxecane-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxecane-2,10-dione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug design and development, particularly in creating stable and bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of oxecane-2,10-dione involves its interaction with molecular targets through its reactive oxetane ring. This ring can undergo ring-opening reactions, forming reactive intermediates that interact with various biological targets. The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Table 1: Key Properties of Oxecane-2,10-dione and Related Compounds
Key Observations:
Ring Size and Substituents :
- This compound’s ten-membered ring contrasts sharply with smaller cyclic diones like 1-oxazolidine-2,4-dione (five-membered) and anthracene-9,10-dione (planar aromatic system). Larger rings often exhibit unique conformational flexibility and steric effects, influencing reactivity and solubility .
- The spiro compound (8-Oxa-2-azaspiro[4.5]decane-3,4-dione) introduces a bridged structure and nitrogen, enhancing its utility as a multifunctional building block in drug design .
Functional Groups and Reactivity :
- Aromatic anthracene-9,10-diones undergo nucleophilic substitution and methylation reactions under moderate conditions (e.g., 60–80°C with (CH₃)₂SO₄), yielding methoxy derivatives with high regioselectivity . In contrast, aliphatic diones like this compound may require distinct strategies for functionalization due to reduced conjugation.
Applications :
- Anthracene-9,10-diones are widely used in dyes and organic electronics due to their conjugated π-systems , whereas nitrogen-containing analogs like the spiro compound and oxazolidine derivatives are prioritized in pharmaceuticals for their bioactivity . This compound’s applications remain less defined but may relate to macrocycle-specific research.
Biological Activity
Oxecane-2,10-dione , also known by its CAS number 2082-59-9, is a cyclic compound characterized by a ten-membered ring containing two carbonyl groups. Its molecular formula is and it has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 186.25 g/mol |
| Boiling Point | Not available |
| Solubility | 1.38 mg/ml |
| Log P (octanol-water) | 2.55 |
Anticancer Activity
Recent studies have indicated that this compound and its derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
Case Study: Anticancer Efficacy
In a comparative study, the anticancer activity of this compound derivatives was assessed using an MTT assay. The results indicated that certain derivatives reduced the viability of A549 cells significantly more than standard chemotherapeutic agents like cisplatin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound derivative A | 25 | A549 |
| Cisplatin | 30 | A549 |
This suggests that modifications to the this compound structure can enhance its anticancer potential.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Data
In vitro tests revealed the following Minimum Inhibitory Concentration (MIC) values for selected derivatives:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Klebsiella pneumoniae | 25 |
These results indicate that this compound derivatives could serve as potential leads in the development of new antimicrobial agents.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:
- Antioxidant Activity : The compound exhibits free radical scavenging capabilities.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in vitro.
- CNS Activity : Preliminary data indicate potential anxiolytic effects.
Q & A
Q. How can researchers critically evaluate conflicting literature on this compound’s applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
